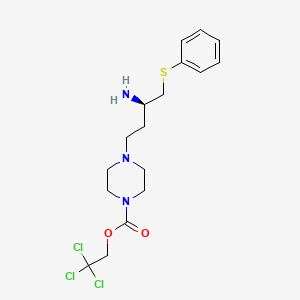
(R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a trichloroethyl group and a phenylthio butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the trichloroethyl group and the phenylthio butyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, ®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups. It may also serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology and neurology.
Industry
Industrially, ®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of ®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate: shares similarities with other piperazine derivatives, such as:
Uniqueness
What sets ®-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
生物活性
(R)-2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate, with the CAS number 2143096-87-9, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H24Cl3N3O2S
- Molecular Weight : 440.8 g/mol
- Structure : The compound features a piperazine ring substituted with a trichloroethyl group and an amino-thiophenyl side chain which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors or other cellular pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
A study investigated the effects of this compound on MOLT-4 cells, a type of leukemia cell line. The compound demonstrated significant cytotoxicity with an EC50 value indicating effective induction of apoptosis via caspase pathways. This suggests potential for development as an antitumor agent.
Case Study 2: Neuroprotective Properties
Research has indicated that the compound may have neuroprotective properties in models of neurodegenerative diseases. It was shown to reduce neuronal death and improve cognitive function in animal models exposed to neurotoxic agents. This opens avenues for further research into its application for conditions like Alzheimer's disease.
Pharmacological Profile
The pharmacological profile indicates that this compound interacts with multiple biological pathways:
- Cytotoxicity : Effective against various cancer cell lines.
- Neuroprotection : Potential benefits in neurodegenerative disease models.
- Metabolic Regulation : Possible role in modulating metabolic enzyme activity.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological effects.
- Clinical Trials : To evaluate therapeutic potential in human subjects.
属性
分子式 |
C17H24Cl3N3O2S |
|---|---|
分子量 |
440.8 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl 4-[(3R)-3-amino-4-phenylsulfanylbutyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24Cl3N3O2S/c18-17(19,20)13-25-16(24)23-10-8-22(9-11-23)7-6-14(21)12-26-15-4-2-1-3-5-15/h1-5,14H,6-13,21H2/t14-/m1/s1 |
InChI 键 |
YZWIMSNKWNCYNE-CQSZACIVSA-N |
手性 SMILES |
C1CN(CCN1CC[C@H](CSC2=CC=CC=C2)N)C(=O)OCC(Cl)(Cl)Cl |
规范 SMILES |
C1CN(CCN1CCC(CSC2=CC=CC=C2)N)C(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















